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molecular formula C11H12O3 B180581 6-Hydroxy-2,2-dimethylchroman-4-one CAS No. 31366-85-5

6-Hydroxy-2,2-dimethylchroman-4-one

Cat. No. B180581
M. Wt: 192.21 g/mol
InChI Key: UAXWPLCLDSMHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598403B2

Procedure details

To a 250 mL, 2-necked round bottom flask equipped with a magnetic stir bar and a water-jacketed condenser capped with a balloon was added 2′,5′-dihydroxyacetophenone (2, 8.00 g, 52.6 mmol), reagent grade acetone (19.45 mL, 263 mmol), piperidine (5.2 mL, 52.6 mmol) and freshly distilled pyridine (50 mL). The mixture was heated to a vigorous reflux with stirring under a nitrogen atmosphere for 2 d. The solvent was evaporated and the concentrate was dried under high vacuum. Reagent grade acetone (19.45 mL, 263 mmol), piperidine (5.2 mL, 52.6 mmol) and freshly distilled pyridine (50 mL) were added, and vigorous reflux with stirring under a nitrogen atmosphere was continued for 2d more. The solvent was evaporated, ethyl acetate (30 mL) and 30% aqueous CuSO4 (30 mL) were added to the concentrate. The organic phase was washed with brine (1×30 mL), dried over MgSO4, filtered, concentrated and dried under high vacuum. The dry crude product was passed through a silica gel column using 2:1 hexanes/ethyl acetate as eluent (Rf=0.3). The product gives off a purple color on an analytical silica gel plate illuminated with a short wave UV lamp. The fractions containing the pure product were transferred to a pre-weighed flask, the solvent was evaporated and the concentrate was dried under high vacuum. The reaction furnished 7.65 g of 3 (76%) as a brown solid. 1H NMR (300 MHZ, CDCl3): δ 7.32 (m, 1H), 7.04 (m, 1H), 6.82 (m, 1H), 5.48 (bs, 1H), 2.68 (s, 2H), 1.42 (s, 6H). 13C NMR (75.5 MHZ, CDCl3): δ 193.8, 154.4, 149.9, 125.2, 120.0, 119.6, 110.7, 79.0, 48.7, 26.5; HRMS (EI+): calculated for C11H12O3 [M+] m/z 192.0786, found 192.0788.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19.45 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.45 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][C:13]([CH3:15])=O.N1CCCCC1>N1C=CC=CC=1>[OH:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[O:1][C:13]([CH3:15])([CH3:12])[CH2:10][C:9]2=[O:11]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)O)C(C)=O
Name
Quantity
19.45 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
19.45 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL, 2-necked round bottom flask equipped with a magnetic stir bar and a water-jacketed condenser
CUSTOM
Type
CUSTOM
Details
capped with a balloon
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a vigorous reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the concentrate was dried under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
vigorous reflux
STIRRING
Type
STIRRING
Details
with stirring under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (30 mL) and 30% aqueous CuSO4 (30 mL) were added to the concentrate
WASH
Type
WASH
Details
The organic phase was washed with brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The dry crude product
CUSTOM
Type
CUSTOM
Details
The product gives off a purple color on an analytical silica gel plate
CUSTOM
Type
CUSTOM
Details
illuminated with a short wave UV lamp
ADDITION
Type
ADDITION
Details
The fractions containing the pure product
CUSTOM
Type
CUSTOM
Details
were transferred to a pre-weighed flask
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the concentrate was dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC=1C=C2C(CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.65 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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